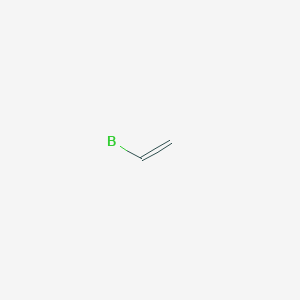

Vinylborane

Beschreibung

Historical Context and Evolution of Organoboron Chemistry

The journey of organoboron chemistry began over 150 years ago with the synthesis of triethylborane. researchgate.net However, for a long time, the field remained relatively niche due to the limited methods available for preparing these compounds. thieme.de A paradigm shift occurred in the mid-20th century with Herbert C. Brown's discovery of the hydroboration reaction in 1956. thieme.de This Nobel Prize-winning work demonstrated that alkenes and alkynes react readily with diborane in ether solvents to produce organoboranes in high yield. thieme.deresearchgate.net

This discovery was a watershed moment, transforming organoboron compounds from chemical curiosities into indispensable reagents for organic synthesis. thieme.de The newfound accessibility of organoboranes spurred extensive investigation into their chemical properties and reactivity. researchgate.net This led to the development of a vast array of synthetic transformations, including the renowned Suzuki-Miyaura coupling, which utilizes organoboron species for the formation of carbon-carbon bonds. researchgate.netthieme.de The evolution of organoboron chemistry has continued at an exponential pace, with ongoing research uncovering novel reactions and applications in fields ranging from pharmaceuticals to materials science. thieme.denumberanalytics.com

Significance of Vinylborane Scaffolds as Synthetic Intermediates

In chemical and medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be built. lifechemicals.com this compound scaffolds are particularly valuable due to their versatility as synthetic intermediates. nih.govmdpi.com They serve as precursors to a wide range of organic compounds because the carbon-boron bond can be stereospecifically converted into carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-halogen bonds.

The utility of vinylboranes is prominently displayed in their application as key intermediates in powerful carbon-carbon bond-forming reactions. One of the most significant is the Suzuki-Miyaura cross-coupling reaction, where a this compound reacts with an organohalide in the presence of a palladium catalyst. askfilo.com This reaction is a cornerstone of modern synthesis, enabling the construction of complex molecules from simpler fragments.

Furthermore, vinylboranes are highly reactive and selective dienophiles in Diels-Alder reactions, a fundamental process for forming six-membered rings. researchgate.netresearchgate.netacs.org The boron substituent activates the double bond, leading to high reactivity and controlling the regioselectivity and stereoselectivity of the cycloaddition. researchgate.netacs.org This allows for the synthesis of complex cyclic structures with a high degree of control. The ability to transform the resulting carbon-boron bond into other functional groups further enhances their synthetic utility. researchgate.net

Overview of Key Methodologies in this compound Research

The most direct and widely employed method for synthesizing vinylboranes is the hydroboration of alkynes. mdpi.comrhhz.net This reaction involves the addition of a boron-hydride (B-H) bond across a carbon-carbon triple bond. The process is typically highly regio- and stereoselective, most often proceeding via a syn-addition to yield the corresponding (E)-vinylborane. askfilo.com

Research in this area has focused on developing various catalytic systems to enhance the efficiency, selectivity, and substrate scope of alkyne hydroboration. While early methods often used stoichiometric borane reagents like diborane or 9-borabicyclononane (9-BBN), modern approaches frequently utilize catalytic amounts of transition metals or even metal-free catalysts with reagents like pinacolborane (HBpin). organic-chemistry.orgect-journal.kz

Key research methodologies include:

Transition-Metal Catalysis: A wide range of transition metals, including copper, iron, and ruthenium, have been shown to catalyze the hydroboration of alkynes. mdpi.comrhhz.netorganic-chemistry.org Copper catalysts, in particular, have been effective for the hydroboration of internal alkynes, which are often less reactive. rhhz.net N-heterocyclic carbene (NHC)-copper complexes have also been used for the borylation of internal alkynes to produce vinylboranes. beilstein-journals.org

Metal-Free Catalysis: To avoid the cost and potential toxicity of transition metals, metal-free catalytic systems have been developed. Tris(2,4,6-trifluorophenyl)borane, a strong Lewis acid, has been shown to be an efficient catalyst for the hydroboration of alkynes with pinacolborane under ambient conditions. nih.gov Other metal-free approaches include the use of tropylium salts or simple carboxylic acids as catalysts. organic-chemistry.org

Control of Selectivity: A significant focus of research is controlling the regio- and stereoselectivity of the hydroboration. While syn-addition is common, methods for achieving anti-selective boron addition to alkynes have been developed, providing access to (Z)-vinylboranes. thieme-connect.de This expands the synthetic utility of the resulting products.

1,1-Carboboration: An alternative to hydroboration is 1,1-carboboration, where both a boron and a carbon group are added across one of the alkyne carbons. This method provides a facile route to substituted, electrophilic vinylboranes under mild conditions. rsc.org

Table 1: Selected Catalytic Systems for the Hydroboration of Alkynes to Synthesize Vinylboranes

| Catalyst System | Boron Source | Substrate Scope | Key Features |

|---|---|---|---|

| Cu(OTf)₂ / rac-SIPHOS | Bis(pinacolato)diboron (B₂pin₂) | Internal Alkynes | High efficiency and exclusive regio- and stereoselectivity in water. rhhz.net |

| Iron complex with PNP pincer ligand | Pinacolborane (HBpin) | Alkynes | Yields (E)-isomers selectively. organic-chemistry.org |

| [RuHCl(CO)(PPh₃)₃] | Pinacolborane (HBpin) | Symmetrical 1,4-diaryl-substituted 1,3-diynes | Complete regio- and stereocontrol (syn-addition). mdpi.com |

| Tris(2,4,6-trifluorophenyl)borane | Pinacolborane (HBpin) | Alkynes | Metal-free catalysis, often at low catalyst loading under ambient conditions. nih.gov |

| Carboxylic Acids | Pinacolborane (HBpin) | Terminal and Internal Alkynes | Metal-free catalysis with broad functional group compatibility. organic-chemistry.org |

Hydroboration of Alkynes: Fundamental Approaches

The addition of a boron-hydrogen bond across the carbon-carbon triple bond of an alkyne is a powerful method for the synthesis of vinylboranes, also known as alkenylboranes. nsf.govmdpi.com This process can be controlled to yield either the (E)- or (Z)-isomer of the resulting this compound through stereoselective syn- or trans-addition, respectively.

Syn-Addition Hydroboration for (E)-Vinylboranes

The syn-addition of a B-H bond to an alkyne results in the formation of an (E)-vinylborane, where the boron and hydrogen atoms add to the same face of the triple bond. masterorganicchemistry.comlibretexts.org This is the more conventional outcome for hydroboration reactions.

Borane-mediated Hydroboration of Terminal Alkynes

The reaction of borane (BH3) with terminal alkynes can lead to the formation of vinylboranes. masterorganicchemistry.comlibretexts.org The mechanism involves a concerted addition where the boron atom, acting as the electrophile, adds to the less substituted carbon of the alkyne, and the hydrogen atom adds to the more substituted carbon. libretexts.orgchemistrysteps.com This anti-Markovnikov regioselectivity is driven by both electronic and steric factors. masterorganicchemistry.com However, the use of BH3 itself can be problematic as the resulting this compound can undergo a second hydroboration, leading to a mixture of products. libretexts.org

The initial hydroboration step is stereospecific, with the B-H bond adding across the alkyne in a syn-fashion. masterorganicchemistry.comlibretexts.org Subsequent oxidation of the this compound intermediate with reagents like hydrogen peroxide (H2O2) in a basic solution typically yields an enol, which then tautomerizes to the corresponding aldehyde. chemistrysteps.comyoutube.com

Application of Sterically Hindered Monohydroboration Reagents (e.g., Disiamylborane, 9-BBN)

To prevent the double addition of borane to the alkyne, sterically hindered dialkylboranes such as disiamylborane (Sia₂BH) and 9-borabicyclo[3.3.1]nonane (9-BBN) are commonly employed. libretexts.orgchemistrysteps.comyoutube.com These reagents have only one B-H bond available for reaction and their bulky nature enhances the anti-Markovnikov regioselectivity. masterorganicchemistry.comchemistrysteps.com

The use of these larger reagents ensures that the hydroboration stops at the this compound stage, providing higher yields of the desired product. masterorganicchemistry.comlibretexts.org The reaction proceeds via a syn-addition, leading to the formation of (E)-vinylboranes. libretexts.orgyoutube.com The steric bulk of reagents like disiamylborane, derived from the reaction of diborane with 2-methyl-2-butene, effectively prevents a second hydroboration from occurring on the newly formed alkene. libretexts.org

Table 1: Comparison of Hydroboration Reagents for Terminal Alkynes

| Reagent | Structure | Key Features | Selectivity |

|---|---|---|---|

| Borane (BH₃) | BH₃ | Can undergo double hydroboration. libretexts.org | Anti-Markovnikov, syn-addition. masterorganicchemistry.comlibretexts.org |

| Disiamylborane (Sia₂BH) | [ (CH₃)₂CH-CH(CH₃) ]₂B-H | Sterically hindered, prevents double hydroboration. libretexts.orglibretexts.org | High anti-Markovnikov, syn-addition. masterorganicchemistry.comlibretexts.org |

Catalytic Syn-Hydroboration Approaches

While stoichiometric hydroboration is effective, catalytic methods offer advantages in terms of atom economy and functional group tolerance. Various transition metal catalysts, including those based on iron, copper, and titanium, have been developed for the syn-selective hydroboration of alkynes. acs.orgresearchgate.netnih.gov For instance, titanium complexes with aminophosphine–borane ligands have been shown to effectively catalyze the hydroboration of terminal alkynes with pinacolborane (HBpin), yielding exclusively (E)-alkenyl boranes. acs.orgnih.gov Metal-free catalytic systems, such as those employing tris(2,4,6-trifluorophenyl)borane or tropylium salts, have also been developed to promote syn-hydroboration. chemrxiv.orgnih.gov

Trans-Addition Hydroboration for (Z)-Vinylboranes

The synthesis of (Z)-vinylboranes via trans-addition of a B-H bond across an alkyne is a less common but synthetically valuable transformation. nsf.gov This approach provides access to the thermodynamically less stable (Z)-isomer. acs.org

Transition Metal-Catalyzed Trans-Hydroboration (e.g., Rh, Ir, Ru, Pd, Co Catalysts)

The trans-hydroboration of alkynes is predominantly achieved through transition metal catalysis. nsf.gov Rhodium and iridium catalysts were among the first to be reported for the trans-hydroboration of terminal alkynes. nsf.govrsc.org The proposed mechanism for some rhodium-catalyzed reactions involves the oxidative addition of the terminal C-H bond of the alkyne to the metal center, followed by hydride migration and subsequent oxidative addition of the borane. rsc.org

Ruthenium complexes have also proven effective for the trans-selective hydroboration of both terminal and internal alkynes. acs.orgthieme-connect.com For terminal alkynes, a ruthenium hydride pincer complex can catalyze the anti-Markovnikov addition of pinacolborane to yield (Z)-vinylboronates with high selectivity. organic-chemistry.org The mechanism is proposed to involve the rearrangement of a coordinated alkyne to a vinylidene intermediate. acs.orgorganic-chemistry.org For internal alkynes, certain ruthenium catalysts can facilitate trans-hydroboration through a proposed metallacyclopropene intermediate. rsc.orgthieme-connect.com Cobalt and palladium catalysts have also been utilized in related transformations. nsf.gov

More recently, transition metal-free methods for trans-hydroboration have emerged, including radical-mediated processes using N-heterocyclic carbene (NHC)-boranes and visible-light photoredox catalysis. nsf.govrsc.org

Table 2: Summary of Synthetic Approaches to Vinylboranes

| Approach | Reagent/Catalyst | Product Stereochemistry | Key Characteristics |

|---|---|---|---|

| Borane-mediated Hydroboration | BH₃ | (E)-vinylborane | Prone to double hydroboration. libretexts.org |

| Sterically Hindered Hydroboration | Disiamylborane, 9-BBN | (E)-vinylborane | Prevents double hydroboration, high regioselectivity. masterorganicchemistry.comchemistrysteps.com |

| Catalytic Syn-Hydroboration | Ti, Fe, Cu catalysts; Metal-free catalysts | (E)-vinylborane | Atom economical, good functional group tolerance. acs.orgresearchgate.netchemrxiv.org |

Main Group Lewis Acid-Mediated Trans-Hydroboration (e.g., B(C6F5)3, Borenium Cations)

The hydroboration of alkynes traditionally yields cis-alkenylboranes through a syn-addition mechanism. However, the development of main group Lewis acid-mediated methods has enabled the challenging trans-hydroboration, leading to the formation of Z-vinylboranes. researchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.net

Tris(pentafluorophenyl)borane, B(C6F5)3, has emerged as an effective catalyst for the trans-hydroboration of terminal alkynes. nih.govcardiff.ac.uk This reaction is proposed to proceed through an ionic mechanism involving the generation of an electrophilic borenium cation. nih.gov This cation adds to the alkyne, forming a vinyl carbocation intermediate. Subsequent hydride transfer to the opposite face of this intermediate leads to the desired trans-hydroboration product. researchgate.netnih.gov This method represents the first transition-metal-free approach to trans-hydroboration of alkynes. nih.gov

Borenium cations, often stabilized by N-heterocyclic carbenes (NHCs), are also potent mediators of trans-hydroboration. researchgate.netacs.orgacs.org For instance, [NHC(9-BBN)]+ cations have been shown to exclusively afford Z-vinylboranes from terminal alkynes. researchgate.netrsc.orgacs.org The mechanism involves the addition of the electrophilic borenium cation to the alkyne, followed by hydride transfer. researchgate.netacs.org The use of NHCs and specific chelating dialkyl substituents on the borenium cation is crucial to prevent side reactions like dehydroboration. researchgate.netacs.org

Table 1: Examples of B(C6F5)3-Catalyzed trans-Hydroboration of Terminal Alkynes

| Alkyne Substrate | Product | Yield (%) | Reference |

| Phenylacetylene | (Z)-Styrylborane derivative | High | nih.gov |

| (Hetero)aryl-substituted terminal alkynes | Corresponding (Z)-vinylboranes | Up to 96% | researchgate.netcardiff.ac.uk |

| Vinyl-substituted terminal alkynes | Corresponding (Z)-vinylboranes | High | researchgate.net |

Radical Trans-Hydroboration Mechanisms

An alternative strategy to achieve trans-hydroboration involves radical-mediated pathways. nsf.govsciencedaily.com This approach typically utilizes N-heterocyclic carbene boranes (NHC-boranes) as precursors for boryl radicals. nsf.govsciencedaily.comrhhz.net Upon initiation, often with a radical initiator like di-tert-butyl peroxide (DTBP) or through visible-light photoredox catalysis, a boryl radical is generated. researchgate.netnsf.gov

This boryl radical then adds to the alkyne, forming a β-borylalkenyl radical intermediate. nsf.gov Subsequent hydrogen atom abstraction from the starting NHC-borane furnishes the (E)-alkenylborane product and regenerates the boryl radical, thus propagating the radical chain. nsf.gov This method provides a novel, catalyst-free route to trans-hydroboration products with high (E)-selectivity. nsf.gov The trans-selectivity is thought to arise from kinetic control during the hydrogen transfer step. nsf.gov

This radical process has been successfully applied to internal alkynes, yielding stable NHC-(E)-alkenylboranes. nsf.gov The development of these radical methods expands the synthetic toolbox for accessing vinylboranes with geometries that are not readily accessible through traditional hydroboration techniques. sciencedaily.com

Regioselective Control in Alkyne Hydroboration to Vinylboranes

Anti-Markovnikov Regioselectivity and Steric Effects

The hydroboration of unsymmetrical alkynes typically proceeds with high regioselectivity, favoring the placement of the boron atom at the less substituted carbon, a phenomenon known as anti-Markovnikov addition. libretexts.orgjove.comchemistrysteps.com This selectivity is primarily governed by steric effects. chemistrysteps.comrsc.orgredalyc.orglibretexts.org Bulky borane reagents, such as disiamylborane (Sia2BH) and 9-borabicyclo[3.3.1]nonane (9-BBN), are often employed to enhance this selectivity. libretexts.orglibretexts.orgquora.com The large alkyl groups on the boron atom create significant steric hindrance, favoring their placement away from the more substituted end of the alkyne. chemistrysteps.com

For terminal alkynes, this results in the boron adding to the terminal carbon. chemistrysteps.comyoutube.com While electronic effects also play a role, with the more electronegative hydrogen atom adding to the more substituted carbon, steric factors are generally considered dominant in determining the regiochemical outcome, especially with sterically demanding boranes. rsc.org The use of these bulky reagents is also crucial to prevent a second hydroboration reaction on the initially formed this compound. libretexts.org

Influence of Alkyne Substitution Patterns

The substitution pattern of the alkyne significantly influences the regioselectivity of hydroboration.

Terminal Alkynes: As discussed, terminal alkynes generally exhibit high anti-Markovnikov selectivity due to the significant steric difference between the substituted and unsubstituted carbons. chemistrysteps.comyoutube.com This leads to the formation of β-vinylboranes. rsc.org

Internal Alkynes: For internal alkynes, the regioselectivity depends on the relative steric bulk of the two substituents. chemistrysteps.com

Symmetrically Substituted Internal Alkynes: These alkynes produce a single ketone product upon subsequent oxidation, as there is no regiochemical preference. libretexts.orgchemistrysteps.com

Unsymmetrically Substituted Internal Alkynes: When the substituents on an internal alkyne have different steric demands, a mixture of regioisomeric vinylboranes can be formed. chemistrysteps.com However, if the steric difference is substantial, a high degree of selectivity can still be achieved, with the boron atom adding to the less sterically hindered carbon. chinesechemsoc.org For example, in aryl/alkyl internal alkynes, the borylation site is determined by the difference between the two substituents. chinesechemsoc.org

Table 2: Regioselectivity in the Hydroboration of Different Alkyne Types

| Alkyne Type | Typical Borane Reagent | Predominant Regioselectivity | Resulting Product (after oxidation) | Reference |

| Terminal Alkyne | 9-BBN, Disiamylborane | Anti-Markovnikov | Aldehyde | libretexts.orgchemistrysteps.com |

| Symmetrical Internal Alkyne | Dialkylborane | N/A | Single Ketone | libretexts.orgchemistrysteps.com |

| Asymmetrical Internal Alkyne | Dialkylborane | Boron on less hindered carbon | Mixture of Ketones (often one predominates) | chemistrysteps.com |

Ligand-Controlled Regioselectivity in Catalytic Hydroboration

In transition metal-catalyzed hydroboration, the choice of ligand can serve as a powerful tool to control the regioselectivity, sometimes even overriding the inherent steric and electronic preferences of the substrate. acs.orgrsc.orgrsc.org By modifying the ligand environment around the metal center, it is possible to switch the selectivity between the formation of α- and β-vinylboronates from terminal alkynes. acs.orgorganic-chemistry.org

For instance, a palladium-catalyzed hydroborylation of terminal alkynes has been developed where the use of a trialkylphosphine ligand leads to high α-selectivity. acs.org Remarkably, switching the ligand to an N-heterocyclic carbene (NHC) reverses the selectivity to favor the formation of the β-vinylboronate. acs.org

Similarly, nickel-catalyzed systems have demonstrated ligand-controlled regiodivergence in the trans-hydroboration of internal alkynes. rsc.orgrsc.org In one study, a nitrogen-based ligand (terpyridine) and a phosphine-based ligand (Xantphos) were used to switch between α- and β-regioselectivity. rsc.orgrsc.org This level of control is often attributed to the different steric and electronic properties of the ligands, which influence the key steps of the catalytic cycle, such as migratory insertion. chinesechemsoc.orgtdx.cat This strategy significantly enhances the synthetic utility of catalytic hydroboration, allowing for the targeted synthesis of specific this compound isomers. rsc.orgrsc.org

Advanced Strategies for this compound Synthesis

Modern synthetic chemistry has seen the development of advanced strategies for this compound synthesis that offer greater control and efficiency. ku.dk These methods often involve sophisticated catalytic systems and novel reaction pathways to access a wider range of this compound structures. mdpi.commonash.edu

One such advanced strategy is the borane-catalyzed double hydroboration of alkynes using pinacolborane, which leads to the formation of gem-diboryl alkanes. scispace.com This method relies on a key C(sp³)-B / B-H transborylation step. scispace.com

Furthermore, the development of stereoselective methods for constructing 1,3-dienes often involves the use of stereodefined this compound reagents, which are typically generated through the hydroboration of alkynes. mdpi.com Advanced thermal technologies, such as ohmic heating, have been applied to transition-metal-catalyzed cross-coupling reactions involving vinylboranes, offering advantages like shorter reaction times and milder conditions. mdpi.com

Catalytic systems for the hydroboration of terminal alkynes continue to be refined. For example, a cobalt-catalyzed system using a CNC pincer ligand has been developed for the stereoselective synthesis of vinylboronate esters from terminal alkynes with sterically demanding substituents. nih.gov These advanced methods highlight the ongoing efforts to expand the scope and utility of this compound synthesis in organic chemistry. southampton.ac.uk

Eigenschaften

CAS-Nummer |

5856-70-2 |

|---|---|

Molekularformel |

C2H3B |

Molekulargewicht |

37.86 g/mol |

InChI |

InChI=1S/C2H3B/c1-2-3/h2H,1H2 |

InChI-Schlüssel |

RWMJRMPOKXSHHI-UHFFFAOYSA-N |

Kanonische SMILES |

[B]C=C |

Herkunft des Produkts |

United States |

Reactivity and Synthetic Transformations of Vinylboranes

Cross-Coupling Reactions Involving Vinylboranes

Vinylboranes are excellent coupling partners in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with high efficiency and stereoselectivity.

The Suzuki-Miyaura coupling is a powerful and widely used method for constructing C(sp²)–C(sp²) bonds. wikipedia.orgfishersci.es In this reaction, a vinylborane couples with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu This reaction is instrumental in synthesizing a range of important organic structures, including styrenes and conjugated polyolefins. wikipedia.org The general catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the vinyl group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The coupling of vinylboranes with aryl halides and triflates is a highly effective method for the synthesis of substituted styrenes. nih.govgoogle.com This reaction is broadly applicable, accommodating a wide range of functional groups on both the this compound and the aromatic partner. libretexts.org The reactivity of the aryl electrophile generally follows the order: I > OTf > Br >> Cl. wikipedia.org While aryl iodides and bromides are common substrates, advancements in catalyst systems have enabled the efficient use of the less reactive but more accessible aryl chlorides. libretexts.orgnih.gov

The choice of catalyst, ligand, and base is crucial for the success of these couplings. Palladium complexes are the most common catalysts, with ligands playing a key role in enhancing catalytic activity and stability. libretexts.org For instance, the use of bulky, electron-rich phosphine ligands facilitates the coupling of aryl chlorides, often at room temperature. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling of Vinylboranes with Aryl Halides and Triflates

| This compound Partner | Aryl Halide/Triflate | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| (E)-Styrenylboronic acid | 1-Iodonaphthalene | Pd(dba)₂ / P(t-Bu)₃ | K₃PO₄ | THF | (E)-1-Styrylnaphthalene | 95 | nih.gov |

| (E)-Oct-1-enylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | (E)-4-Methyl-1-(oct-1-enyl)benzene | 89 | nih.gov |

| Vinylboronic acid pinacol ester | 3-Pyridyl triflate | PdCl₂(dppf) | K₂CO₃ | Dioxane | 3-Vinylpyridine | 85 | researchgate.net |

| (Z)-1-Hexenyl-9-BBN | 4-Bromoacetophenone | Pd(PPh₃)₄ | NaOH | Benzene | (Z)-1-(4-Acetylphenyl)-1-hexene | 88 | askfilo.com |

This table presents a selection of examples and is not exhaustive.

The synthesis of conjugated dienes is another significant application of the Suzuki-Miyaura coupling involving vinylboranes. orgoreview.commdpi.com By coupling a this compound with a vinylic halide or phosphate, a new double bond is formed, leading to a 1,3-diene system. researchgate.net This method is highly stereospecific, with the geometry of both the this compound and the vinylic partner being retained in the final product. askfilo.com However, under certain conditions, Z-to-E isomerization of the double bond can occur, an issue that can often be controlled by the choice of ligand. organic-chemistry.org

While vinyl halides are common substrates, vinyl phosphates have also been shown to be effective coupling partners. beilstein-journals.org The reaction tolerates a variety of functional groups, making it a versatile tool for the synthesis of complex molecules containing conjugated diene motifs. mdpi.com

Table 2: Synthesis of Conjugated Dienes via Suzuki-Miyaura Coupling

| This compound Partner | Vinylic Halide/Phosphate | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| (E)-1-Hexenylboronic acid | (Z)-1-Bromo-1-hexene | Pd(PPh₃)₄ | NaOH | Benzene | (E,Z)-1,3-Hexadecadiene | 86 | nih.gov |

| (E)-Styrenylboronic acid | (E)-β-Bromostyrene | Pd(PPh₃)₄ | NaOEt | Benzene | (E,E)-1,4-Diphenyl-1,3-butadiene | 91 | nih.gov |

| Vinylboronic acid pinacol ester | (E)-1-Iodo-2-phenylethene | PdCl₂(dppf) | Na₂CO₃ | THF | (E)-1-Phenyl-1,3-butadiene | 82 | researchgate.net |

| (Z)-1-Propenylboronic acid | (E)-1-Bromo-2-ethoxyethene | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | (Z,E)-1-Ethoxy-1,3-pentadiene | 78 | orgsyn.org |

This table presents a selection of examples and is not exhaustive.

The choice of catalyst and ligand is of paramount importance in the Suzuki-Miyaura coupling of vinylboranes. orgoreview.com Palladium-based catalysts are overwhelmingly the most utilized. libretexts.org Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.org The active Pd(0) species is generated in situ. wikipedia.org

Ligands play a multifaceted role: they stabilize the palladium center, influence its reactivity, and can control the stereochemical outcome of the reaction. organic-chemistry.orgnih.gov Electron-rich and bulky phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃), are highly effective for coupling less reactive electrophiles like aryl chlorides. nih.govorganic-chemistry.org Buchwald-type biarylphosphine ligands, like SPhos, have shown exceptional activity, allowing for low catalyst loadings and room temperature reactions. nih.gov Similarly, arsa-Buchwald ligands, which are arsenic analogs, have demonstrated effectiveness, particularly with sterically hindered substrates. rsc.org

In couplings involving Z-alkenyl halides, the ligand can dictate whether the final product retains the Z-geometry or undergoes isomerization to the more stable E-isomer. organic-chemistry.org For instance, using Pd(P(o-Tol)₃)₂ as the catalyst has been shown to favor retention of the Z-olefin geometry. organic-chemistry.orgorganic-chemistry.org In contrast, catalysts like Pd(dppf)Cl₂ can promote isomerization to the E-enamide when coupling with (Z)-β-enamido triflates.

Table 3: Influence of Ligands on Suzuki-Miyaura Coupling of Vinylboranes

| Ligand | Palladium Precursor | Substrate Type | Key Feature/Effect | Reference |

| P(t-Bu)₃ | Pd₂(dba)₃ | Aryl chlorides | High activity, allows for room temperature coupling | nih.gov |

| PCy₃ | Pd(OAc)₂ | Aryl & vinyl triflates | Effective for triflate coupling | organic-chemistry.org |

| SPhos | Pd(OAc)₂ | Aryl & heteroaryl halides | High activity, low catalyst loading, room temperature reactions | nih.gov |

| P(o-Tol)₃)₂ | - | Z-alkenyl halides | Promotes retention of Z-geometry | organic-chemistry.org |

| dppf | PdCl₂ | (Z)-β-Enamido triflates | Promotes inversion to E-geometry |

This table highlights the general effects of selected ligands.

Coupling with Vinylic Halides and Phosphates for Conjugated Alkadienes

Other Metal-Catalyzed Coupling Reactions (e.g., Copper-Catalyzed Processes)

While palladium catalysis dominates the field, other transition metals, notably copper, can also mediate the coupling of vinylboranes. acs.org Copper-catalyzed reactions offer an alternative pathway, sometimes with complementary reactivity. thieme-connect.de For instance, copper(I)-catalyzed cross-coupling of vinylboronic acids with alkynyliodonium salts has been reported. acs.org

Copper-catalyzed processes can be advantageous due to the lower cost and toxicity of copper compared to palladium. These reactions often require specific ligands, such as 1,10-phenanthroline, to facilitate the catalytic cycle. acs.orgresearchgate.net Copper-catalyzed conditions have been developed for the vinylation of N-nucleophiles, such as azoles, using vinylboronic acids. researchgate.net Furthermore, copper catalysis has been employed in oxidative Heck-type reactions involving vinyl arenes and alkyltrifluoroborates. nih.gov

Vinylation Reactions Utilizing Vinylboranes as Nucleophilic Equivalents

In certain contexts, vinylboranes can function as nucleophilic vinylating agents, effectively acting as equivalents of a vinyl anion ("CH₂=CH⁻"). wikipedia.org This type of reactivity is harnessed in vinylation reactions, where a vinyl group is transferred to an electrophilic substrate. wikipedia.org

For example, vinylboranes can add to aldehydes in a process that, after a series of steps including transmetalation to zinc, results in the formation of allylic alcohols. orgsyn.org This transformation showcases the ability of the this compound to act as a nucleophile. Additionally, the Chan-Lam reaction, a copper-catalyzed C-N or C-O bond-forming reaction, can utilize vinylboronic acids to vinylate amines, alcohols, and N-heterocycles. researchgate.netresearchgate.net This further illustrates the versatility of vinylboranes as vinylating reagents under specific catalytic conditions.

Pericyclic Reactions: Diels-Alder Cycloadditions

The Diels-Alder reaction, a cornerstone of organic synthesis for constructing six-membered rings, involves the [4+2] cycloaddition of a conjugated diene with a dienophile. wikipedia.org Vinylboranes have emerged as highly versatile and reactive dienophiles in this context. arkat-usa.org The reaction is a pericyclic process involving the concerted interaction of the 4 π-electrons from the diene and the 2 π-electrons from the this compound's double bond. libretexts.org This process leads to the formation of cyclohexenylboranes, which are valuable intermediates for further synthetic manipulations. The Lewis acidic nature of the boron atom activates the vinyl group, facilitating cycloaddition with a wide range of dienes. nih.gov

Vinylboranes serve as effective dienophiles, where the boron-substituted vinyl group reacts with a conjugated diene to form a cyclohexene ring. arkat-usa.org The utility of vinylboranes in these reactions stems from the electronic properties conferred by the boryl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org This facilitates the orbital overlap required for the reaction, particularly in normal-electron-demand Diels-Alder reactions. rsc.org The substituents attached to the boron atom play a critical role in modulating the reactivity and selectivity of the cycloaddition. conicet.gov.ar

The reactivity of vinylboranes in Diels-Alder reactions is profoundly influenced by the substituents on the boron atom. These substituents alter the Lewis acidity of the boron center and, consequently, the electron-deficient nature of the vinyl double bond. Theoretical and experimental studies have established a clear hierarchy of reactivity. conicet.gov.arconicet.gov.ar

Dihalovinylboranes, such as dichlorothis compound, are among the most reactive this compound dienophiles. The strong electron-withdrawing nature of the halogen atoms significantly increases the Lewis acidity of the boron, making the vinyl group more electrophilic and thus a better dienophile. conicet.gov.ar Alkylhalovinylboranes also exhibit enhanced reactivity compared to their dialkylthis compound counterparts for the same reason. rsc.orgrsc.org

Dialkylvinylboranes, like dimethylthis compound, are generally less reactive than dihalovinylboranes but are still effective dienophiles. conicet.gov.arconicet.gov.ar The alkyl groups are less electron-withdrawing than halogens, resulting in a less activated dienophile.

Vinylboronates, such as pinacol vinylboronate, are considerably less reactive. The oxygen atoms of the boronate ester engage in p-π donation into the vacant p-orbital of the boron atom. This donation reduces the boron's Lewis acidity and its ability to withdraw electron density from the vinyl group, thereby deactivating the dienophile. conicet.gov.ar Consequently, reactions with vinylboronates often require higher temperatures or microwave irradiation to proceed efficiently. conicet.gov.ar

A comprehensive study using density functional theory established the following general order of reactivity for various vinylboron dienophiles with cyclopentadiene: conicet.gov.arconicet.gov.ar

This compound > Dihalovinylboranes > Dialkylvinylboranes ≈ Vinyl boronic acid > Vinylboronates > Vinyl MIDA boronate ≈ Vinyltrifluoroborate

| This compound Type | Boron Substituents | General Reactivity | Reference |

| Dihalovinylboranes | -Cl, -Br | High | conicet.gov.ar |

| Alkylhalovinylboranes | -Alkyl, -Halogen | High | rsc.orgrsc.org |

| Dialkylvinylboranes | -Alkyl (e.g., -CH₃) | Moderate | conicet.gov.arconicet.gov.ar |

| Vinylboronates | -OR (e.g., pinacol) | Low | conicet.gov.arconicet.gov.ar |

This compound cycloadditions exhibit well-defined patterns of selectivity, providing powerful control over the structure of the resulting cyclohexene products.

Regioselectivity: When an unsymmetrical this compound reacts with an unsymmetrical diene, the issue of regioselectivity arises. The reaction generally follows the "ortho-para" rule observed in many Diels-Alder reactions. wikipedia.org For a diene with an electron-donating group (EDG) at the C1 position, the major product is typically the "ortho" regioisomer. Conversely, for a diene with an EDG at the C2 position, the "para" regioisomer is favored. masterorganicchemistry.com This outcome can be rationalized by considering the alignment of atomic orbital coefficients in the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) or by the alignment of partial charges on the reacting atoms. wikipedia.orgyoutube.com

Stereoselectivity (Endo/Exo): A key feature of the Diels-Alder reaction is its diastereoselectivity, leading to the formation of either endo or exo products. libretexts.org In the context of vinylboranes, the stereochemical outcome is highly dependent on the boron substituents.

Endo Selectivity: this compound, dialkylvinylboranes, and dihalovinylboranes generally display a preference for the endo cycloadduct. researchgate.netnih.gov This preference is attributed to a favorable, non-classical secondary orbital interaction (SOI) between the vacant p-orbital of the boron atom and the developing π-system of the diene in the transition state. rsc.orgnih.gov This interaction stabilizes the endo transition state relative to the exo transition state. organic-chemistry.org

Exo Selectivity: In contrast, vinylboronates can exhibit moderate to high exo selectivity. conicet.gov.arconicet.gov.ar This reversal of selectivity is often attributed to steric repulsion that disfavors the more compact endo transition state. Furthermore, in certain cases, stabilizing interactions such as hydrogen bonds between the oxygen atoms of the boronate and acidic protons on the diene can specifically favor the exo transition state geometry. conicet.gov.ar

| This compound Type | Predominant Stereoisomer | Rationale | Reference |

| This compound/Dialkyl/Dihalo | Endo | Secondary Orbital Interaction (C-B) | rsc.orgresearchgate.netnih.gov |

| Vinylboronates | Exo | Steric hindrance; H-bonding | conicet.gov.arconicet.gov.ar |

The development of asymmetric Diels-Alder reactions using vinylboranes is a key goal for accessing enantiomerically pure cyclic compounds. This is typically approached by incorporating chirality into the dienophile through the use of chiral ligands on the boron atom.

Early attempts in this area met with limited success. For instance, a dialkylthis compound derived from the chiral terpene (+)-camphene reacted with 2-phenyl-1,3-butadiene to give the desired product with high regioselectivity, but the enantiomeric excess was low (less than 10%). rsc.orgrsc.org

More recent investigations have explored alkylhalovinylboranes derived from other chiral natural products like (−)-α-pinene. rsc.orgrsc.org While these chiral dienophiles often exhibit high endo/exo diastereoselectivity in reactions with dienes such as cyclopentadiene, the facial selectivity has been found to be low. rsc.orgrsc.org This means the diene does not sufficiently differentiate between the two prochiral faces of the this compound, leading to low enantiomeric excesses in the final products. Theoretical calculations have been employed to predict stereoselectivities and guide the design of new chiral boron auxiliaries. researchgate.net While high selectivity has been predicted for reactions involving chiral dienes, achieving high induction from a chiral this compound remains a significant challenge. researchgate.net

While the Diels-Alder reaction is classically defined as a [4+2] cycloaddition, detailed mechanistic studies, primarily using density functional theory (DFT), have revealed a more nuanced picture for this compound dienophiles. researchgate.netrsc.orgrsc.org These investigations suggest that the transition states of some this compound cycloadditions possess significant [4+3] character.

This non-classical pathway arises from a significant interaction between the C1 atom of the diene and the boron atom of the dienophile in the transition state. rsc.orgrsc.org The degree of this [4+3] character depends on both the boron substituents and the stereochemical pathway (endo or exo).

This compound (BH₂): The reaction of the parent this compound with dienes like isoprene shows a strong mechanistic dichotomy. The endo transition state exhibits a high degree of [4+3] character, where the C1-B interaction is a prominent feature. In contrast, the exo transition state has a classical [4+2] character. researchgate.netrsc.orgrsc.org

Substituted Vinylboranes: For substituted vinylboranes like dimethylthis compound and dichlorothis compound, all transition states (endo and exo) are found to have predominantly classical [4+2] character. researchgate.netrsc.org However, a weaker C-B secondary orbital interaction is still present and is responsible for the observed endo selectivity. rsc.org

The [4+3] character is thought to transition to the final [4+2] product through a "conflict mechanism" where the C1 and Boron atoms compete for bonding with the C6 atom of the diene along the reaction coordinate. researchgate.netrsc.orgrsc.org

Vinylboranes as Dienophiles in [4+2] Cycloaddition

Regioselectivity and Stereoselectivity (Endo/Exo Selectivity) in Diels-Alder Reactions

Functional Group Interconversions and Further Derivatizations

A major advantage of using vinylboranes in synthesis is the versatility of the carbon-boron (C-B) bond in the resulting Diels-Alder adducts. The cyclohexenylborane products can be readily converted into a variety of other functional groups, often with complete retention of stereochemistry, making them powerful synthetic intermediates. imperial.ac.uk

Key transformations include:

Oxidation to Alcohols: This is the most common derivatization. Treatment of the organoborane adduct with alkaline hydrogen peroxide (H₂O₂/NaOH) or an amine oxide smoothly oxidizes the C-B bond to a C-O bond, yielding the corresponding cyclohexenol with retention of configuration. conicet.gov.arorganicchemistrydata.org This allows the this compound to serve as a synthetic equivalent of vinyl alcohol in the Diels-Alder reaction. conicet.gov.ar

Protonolysis to Alkenes: The boryl group can be replaced with a hydrogen atom by treating the adduct with a carboxylic acid, such as acetic acid. This protonation reaction also proceeds with retention of stereochemistry, providing a route to substituted cyclohexenes. imperial.ac.uk

Halogenation: The C-B bond can be converted to a carbon-halogen bond. For example, treatment with iodine in the presence of a base yields a vinyl iodide, while bromine and a base yield a vinyl bromide.

Suzuki-Miyaura Cross-Coupling: The vinylboronate esters resulting from the Diels-Alder reaction are excellent substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of new carbon-carbon bonds, enabling the synthesis of more complex, highly substituted cyclic structures. organicchemistrydata.org

Amination: The C-B bond can be transformed into a C-N bond by reacting the organoborane with an aminating agent like hydroxylamine-O-sulfonic acid (H₂NOSO₃H), leading to the formation of cyclic amines. imperial.ac.uk

Conversion of Vinylboranes to Alkenes (e.g., Protonolysis, Zweifel Olefination)

Vinylboranes can be readily converted into alkenes through various methods, most notably protonolysis and the Zweifel olefination. These transformations provide access to a diverse range of substituted alkenes with defined stereochemistry.

Protonolysis:

The protonolysis of vinylboranes, typically with a carboxylic acid such as acetic acid, results in the replacement of the boryl group with a hydrogen atom. This reaction proceeds with retention of configuration, meaning the stereochemistry of the this compound is preserved in the resulting alkene. For instance, (E)-vinylboranes, which are commonly synthesized via the hydroboration of terminal alkynes, yield (E)-alkenes upon protonolysis. The protonolysis of B-vinyl-9-borabicyclo[3.3.1]nonane (vinyl-9-BBN) derivatives occurs readily at 0 °C. soton.ac.ukcdnsciencepub.com This method is particularly useful for the stereoselective synthesis of deuterated alkenes when a deuterated acid is employed. soton.ac.uk

Zweifel Olefination:

The Zweifel olefination is a powerful, transition-metal-free method for the stereoselective synthesis of alkenes. nih.govmdpi.com In its classic form, an (E)-vinylborane, typically generated from the hydroboration of an alkyne, reacts with iodine and a base (e.g., sodium hydroxide) to produce a (Z)-alkene. nih.govresearchgate.net This stereochemical outcome is the result of a specific reaction mechanism.

The reaction is initiated by the coordination of the hydroxide ion to the boron atom, forming a boronate complex. This is followed by the activation of the double bond by iodine to form a zwitterionic iodonium intermediate. nih.govresearchgate.net This intermediate then undergoes a stereospecific 1,2-migration of one of the alkyl groups from the boron to the adjacent carbon atom, leading to a β-iodoborinic acid. nih.govresearchgate.net Subsequent anti-elimination of the boryl group and the iodine atom, promoted by the base, affords the (Z)-alkene product with high stereoselectivity. nih.gov

Interestingly, the stereochemical outcome of the Zweifel olefination can be reversed to produce (E)-alkenes by using cyanogen bromide (BrCN) instead of iodine and base. nih.govpageplace.de In this variation, the reaction proceeds through a syn-elimination pathway. nih.gov

The scope of the Zweifel olefination has been expanded to include the use of various organometallic reagents, such as organolithiums and Grignard reagents, in conjunction with vinylboronic esters, allowing for the synthesis of a wide range of trisubstituted and functionalized alkenes. nih.govacs.org

| Entry | This compound/Vinylboronic Ester | Reagent 1 | Reagent 2 | Product | Stereochemistry | Yield (%) | Ref |

| 1 | (E)-Hexenyl-9-BBN | I₂ | NaOH | (Z)-1-Cyclohexyl-1-hexene | Z | 99 | acs.org |

| 2 | (E)-Styryl-9-BBN | I₂ | NaOH | (Z)-Styrene | Z | 83 | acs.org |

| 3 | (E)-Dialkyl vinyl borane | BrCN | - | (E)-Alkene | E | High | nih.gov |

| 4 | E-Vinyl boronic ester | MeLi | I₂, NaOH | (E)-Trisubstituted alkene | >98:2 E/Z | 76 | nih.gov |

| 5 | Z-Vinyl boronic ester | MeLi | I₂, NaOMe | (E)-Trisubstituted alkene | E | 70 | nih.gov |

Homologation Reactions of Vinylboranes

Homologation reactions of vinylboranes involve the extension of the carbon chain by one or more carbon atoms, providing a route to more complex molecular structures. This is typically achieved through a 1,2-metallate rearrangement of an ate complex. nih.govcapes.gov.br

A common method for the one-carbon homologation of boronic esters, including vinylboronic esters, is the Matteson homologation, which utilizes (dihalomethyl)lithium reagents, such as (dichloromethyl)lithium (LiCHCl₂). nih.govcapes.gov.brmdpi.com The reaction proceeds by the addition of the carbenoid to the boronic ester to form a boronate complex. In the presence of a Lewis acid like zinc chloride, a 1,2-migration of the vinyl group occurs, displacing a halide to form an α-haloboronic ester. This intermediate can then be subjected to nucleophilic substitution or other transformations. nih.govmdpi.com

Iterative homologation, allowing for the controlled "growth" of a carbon chain with high stereocontrol, can be achieved using chiral lithiated carbamates. mdpi.comnih.govcapes.gov.bracs.org This method has proven to be highly effective for both boranes and boronic esters, including those bearing vinyl substituents. nih.govresearchgate.net The reaction of a chiral lithiated carbamate with a this compound or vinylboronic ester leads to the formation of an allylic borane or boronic ester intermediate, which can be trapped in situ with an aldehyde to generate enantioenriched homoallylic alcohols. acs.orgresearchgate.netresearchgate.net

| Entry | Borane/Boronic Ester | Homologating Reagent | Key Features | Product Type | Ref |

| 1 | Chiral boronic ester | (Dichloromethyl)lithium, ZnCl₂ | Substrate-controlled stereoselective homologation | α-Chloroboronic ester | nih.govmdpi.com |

| 2 | Achiral boronic ester/borane | Chiral lithiated carbamates | Reagent-controlled stereoselective homologation | Homologated boronic ester/borane | nih.govacs.org |

| 3 | Vinyl borane | Aryl-stabilized sulfur ylide | High diastereo- and enantioselectivity | Homologated product | nih.govresearchgate.net |

| 4 | Vinyl borane/boronic ester | Chiral lithiated carbamates | Iterative homologation for chain growth | Complex chiral molecules | mdpi.comnih.gov |

Conversion to Vinyl Halides

Vinylboranes are valuable precursors for the stereoselective synthesis of vinyl halides, which are important intermediates in cross-coupling reactions and other transformations. The conversion can be achieved using various halogenating agents, and the stereochemical outcome can often be controlled by the choice of reagents and reaction conditions.

The reaction of vinylboronic acids with iodine in the presence of a base like sodium hydroxide is a well-established method for the synthesis of vinyl iodides. osti.gov This reaction proceeds with retention of configuration, meaning an (E)-vinylboronic acid will yield an (E)-vinyl iodide. However, this method requires a strong base, which may not be compatible with sensitive functional groups. osti.gov

An alternative, base-free method involves the use of iodine monochloride (ICl) with vinylboronic acids, which also produces vinyl iodides. osti.gov Similarly, vinyl bromides can be synthesized from vinylboranes. The bromination of a this compound derived from the hydroboration of an alkyne, followed by treatment with sodium hydroxide, can lead to the corresponding vinyl bromide.

The stereochemistry of the halogenation can be influenced by the order of addition of the reagents. For instance, treatment of a this compound with bromine followed by sodium hydroxide can lead to a different stereoisomer compared to the reaction with iodine and sodium hydroxide added concurrently, as in the Zweifel olefination.

| Entry | Starting Material | Halogenating Agent | Base | Product | Stereochemistry | Ref |

| 1 | Vinylboronic acid | I₂ | NaOH | Vinyl iodide | Retention | osti.gov |

| 2 | Vinylboronic acid | ICl | None | Vinyl iodide | - | osti.gov |

| 3 | This compound | Br₂ | NaOH | Vinyl bromide | - | organic-chemistry.org |

| 4 | (E)-Vinylborane | I₂ / NaOH (concurrent) | NaOH | (Z)-Alkene (Zweifel product) | Inversion | nih.govresearchgate.net |

Transformations to Homoallylic Alcohols and Dienyl Homoallylic Alcohols

Vinylboranes can be transformed into valuable homoallylic alcohols, often with high levels of stereocontrol. These reactions typically proceed through the formation of an intermediate allylborane, which then reacts with an aldehyde.

A notable method involves the reaction of vinylboranes, such as vinyl-9-BBN derivatives, with chiral sulfur ylides. researchgate.netresearchgate.netmdpi.comlookchem.com This reaction leads to the formation of a highly labile α-substituted allylborane intermediate via a 1,2-migration of the vinyl group. researchgate.netcore.ac.uk This intermediate can be trapped in situ with an aldehyde at low temperatures (e.g., -100 °C) to furnish homoallylic alcohols with high diastereo- and enantioselectivity, as well as high (Z)-selectivity for the double bond. researchgate.netmdpi.com Furthermore, by allowing the intermediate allylborane to warm before the addition of the aldehyde, it can isomerize to a more thermodynamically stable form, which upon reaction with the aldehyde, yields a different diastereomer of the homoallylic alcohol, again with high stereocontrol. researchgate.netlookchem.com

This methodology has also been extended to the synthesis of dienyl homoallylic alcohols. The reaction of an achiral α-vinyl allylboronate with an aldehyde, catalyzed by a chiral phosphoric acid, can produce dienyl homoallylic alcohols with high (Z)-selectivity and enantioselectivity. researchgate.net

| Entry | This compound Derivative | Reagent 1 | Reagent 2 | Product | Key Features | Yield (%) | Ref |

| 1 | Vinyl-9-BBN | Chiral sulfur ylide | Benzaldehyde | (Z)-anti-Homoallylic alcohol | High diastereo- and enantioselectivity | 96 | researchgate.netmdpi.com |

| 2 | Vinyl-9-BBN | Chiral sulfur ylide, then warm | Benzaldehyde | Isomeric homoallylic alcohol | High diastereoselectivity via isomerization | High | researchgate.netlookchem.com |

| 3 | α-Vinyl allylboronate | Aldehyde | Chiral phosphoric acid | Dienyl homoallylic alcohol | High Z-selectivity and enantioselectivity | - | researchgate.net |

| 4 | trans-Alkenyl-9-BBN | Sparteine-complexed lithiated carbamate | Aldehyde | (Z)-anti-Homoallylic alcohol | >95:5 er, 99:1 dr | - | researchgate.netacs.org |

Mechanistic and Theoretical Insights into Vinylborane Reactivity

Computational Chemistry of Vinylborane Structures and Reactivity

Computational methods are crucial for probing the fundamental properties and reaction pathways of this compound, complementing experimental observations with atomic-level detail.

Density Functional Theory (DFT) has been widely applied to investigate the structures and reactivity of this compound and its substituted derivatives. These studies often focus on understanding the electronic effects and reaction pathways in various transformations. For instance, DFT calculations, typically at the B3LYP/6-311++G(d,p) level of theory, have been employed to study the Diels-Alder (DA) reactions of isoprene with this compound, dimethylthis compound, and dichlorothis compound conicet.gov.arresearchgate.net. These studies revealed how substituents on the boron atom influence the activation energy and regioselectivity of the reactions conicet.gov.ar. For the reaction of this compound, an unusual predominance of the meta product was predicted, whereas for dimethylthis compound and dichlorothis compound, para cycloadducts were more favorable conicet.gov.ar.

DFT has also been pivotal in mechanistic elucidations of hydroboration reactions involving this compound species. For example, DFT calculations were performed to shed light on the bonding and electronic structures of novel this compound complexes generated from the hydroboration of terminal alkynes with zwitterionic ruthenium-borate complexes nih.gov. In the context of nickel-catalyzed diastereoselective hydroboration of acrylates with this compound reagents, DFT studies, alongside experimental observations, revealed a σ-coordination enabled B(sp³)−H activation and oxidative metalation as a key step rsc.org. Furthermore, DFT calculations have been utilized to investigate the hydroboration of borirenes, leading to unexpected boron-carbon bond cleavage and the formation of amino(vinyl)boranes, providing insights into the energy minima and transition states of these reactions nih.gov.

The isomerization of borirane to this compound has also been a subject of DFT investigation. This compound is computationally found to be more stable than borirane, with a stability difference of approximately 13–14 kcal/mol at high levels of theory acs.org. The lowest energy pathway for this rearrangement is a concerted process involving a hydrogen atom shift from C2 to the boron center concomitant with the opening of the C3–B bond, proceeding through a transition state (TS2) with a barrier of 36–38 kcal/mol acs.org. Other exothermic processes, such as the formation of methyl methylideneborane, involve significantly higher barriers, around 60 kcal/mol acs.org.

Beyond DFT, high-level ab initio methods, such as Coupled Cluster with Singles and Doubles and a perturbative treatment of connected triples (CCSD(T)) and Multireference Configuration Interaction (MRCI), are employed for highly accurate calculations of molecular properties and potential energy surfaces. Early theoretical investigations established that this compound is more stable than borirane, a finding that has been consistently confirmed by more sophisticated computational analyses acs.org. While specific direct applications of CCSD(T) or MRCI explicitly on the this compound PES are less detailed in the provided snippets, these methods are generally recognized as "gold standard" approaches for high-accuracy thermochemistry and potential energy surface analyses, especially for challenging systems nih.govresearchgate.netuj.edu.plarxiv.org. They provide benchmark data for validating DFT results and exploring complex electronic structures, including those of boriranes and borirenes researchgate.net.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful topological analysis tool used to characterize the nature of chemical bonds and intermolecular interactions by examining the electron charge density distribution conicet.gov.arresearchgate.netresearchgate.netacs.org. In the context of vinylboranes, QTAIM has been applied to analyze the Diels-Alder reactions of this compound, dimethylthis compound, and dichlorothis compound with isoprene conicet.gov.arresearchgate.net. This analysis evaluates the topological properties of transition structures (TSs) and their evolution along reaction paths, providing insights into electron reorganization conicet.gov.arresearchgate.net.

QTAIM studies have revealed that the endo transition states for the reaction with this compound exhibit a significant [4+3] character, while exo transition states and all transition states for reactions with dimethylthis compound and dichlorothis compound predominantly show [4+2] character conicet.gov.arresearchgate.net. The higher charge concentration between the diene and dienophile is believed to stabilize the [4+3] transition states researchgate.net. A "conflict mechanism" was identified, where the C1 and B atoms compete to attach to C6, with the C6–B interaction playing a crucial role in facilitating the formation of new σ-bonds from early stages of the reaction until beyond the transition states conicet.gov.arresearchgate.net. QTAIM has also been used to characterize the nature of C-B bonds, including their double bond character, by examining electron density at bond critical points (BCPs) uva.es. Furthermore, QTAIM analysis has been demonstrated to be a valuable tool for evaluating activation energies and understanding the nature of key interactions in reaction mechanisms researchgate.net.

Potential Energy Surface (PES) analysis is fundamental to understanding the stability and interconversion pathways of isomers. For the C₂H₅B isomers, early theoretical investigations and more sophisticated computational analyses have consistently shown that this compound is more stable than borirane acs.org.

Isomerization of Borirane to this compound: The computational investigation of the intramolecular isomerization of borirane identified this compound as the most stable product acs.org. The rearrangement of borirane to this compound (isomer B) is feasible via a concerted mechanism, which involves a hydrogen atom shift from C2 to the boron center concurrent with the opening of the C3–B bond acs.org. This pathway has an associated barrier of 36–38 kcal/mol acs.org.

Table 1: Key Energetic Parameters for Borirane Isomerization

| Isomerization Pathway | Relative Stability (kcal/mol) | Activation Barrier (kcal/mol) | Mechanism |

| Borirane → this compound | This compound is 13–14 kcal/mol more stable than borirane acs.org. | 36–38 acs.org | Concerted, H-shift acs.org |

| Borirane → Methyl Methylideneborane | Methyl methylideneborane is only slightly less stable than this compound acs.org. | ~60 acs.org | Concerted or stepwise acs.org |

| Borirane → 2-bora-propa-1,3-diyl | Endergonic acs.org | <1 (collapse to borirane) acs.org | Diradical formation acs.org |

The diradical 2-bora-propa-1,3-diyl (also referred to as 2-borapropane-1,3-diyl) corresponds to a very shallow minimum on the potential energy surface and rapidly collapses back to borirane with a barrier of less than 1 kcal/mol acs.org. New low-energy pathways have also been discovered using DFT and coupled cluster theory for reactions between substituted boriranes and borirenes with unsaturated hydrocarbons, which can lead to ring expansion to five-membered boron heterocycles researchgate.net. These reactions often involve intermediates with a pentacoordinate boron center researchgate.net.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Mechanistic Elucidation of this compound Transformations

Understanding the detailed mechanisms of this compound transformations is critical for predicting their reactivity and designing new synthetic strategies.

Transition state analysis provides crucial insights into the concerted or stepwise nature of reactions, the factors governing regioselectivity and stereoselectivity, and the energy profiles of transformations involving vinylboranes.

Hydroboration: Hydroboration reactions, which involve the addition of a B-H bond across an unsaturated system, are characterized by a concerted, cyclic transition state libretexts.orgmasterorganicchemistry.com. This mechanism accounts for the observed syn addition, where both the boron and hydrogen atoms add to the same face of the double bond, and the anti-Markovnikov regioselectivity, where the boron attaches to the less substituted carbon libretexts.orgmasterorganicchemistry.com. A key feature of this concerted mechanism is the absence of carbocation intermediates, which prevents rearrangements libretexts.orgmasterorganicchemistry.com.

DFT calculations have been instrumental in elucidating the mechanisms of specific hydroboration reactions. For instance, in the magnesium-catalyzed hydroboration of terminal and internal alkynes to yield vinylboranes, DFT calculations revealed a [2σ+2π] addition type transition state kaust.edu.sa. This initial step has an activation free energy of 36.5 kcal/mol and is exergonic by 8.6 kcal/mol, leading to a vinyl intermediate kaust.edu.sa. In nickel-catalyzed hydroboration of acrylates with a this compound reagent, mechanistic studies including DFT calculations highlighted the important bidentate coordination of the this compound reagent to the nickel center, inducing a unique σ-coordination enabled oxidative metalation rsc.org. This process simultaneously generates B-Ni, C-Ni, and C-H bonds while cleaving the B-H bond and olefin π bond, with the C=C unit of the this compound playing a crucial role rsc.org.

Cycloadditions (Diels-Alder): Diels-Alder (DA) reactions involving vinylboranes have been extensively studied using DFT and QTAIM, revealing complex mechanistic pathways and the influence of boron substituents conicet.gov.arresearchgate.net. For the parent this compound reacting with isoprene, the endo transition states exhibit an unusual [4+3] character, which contrasts with the more typical [4+2] character observed for dimethylthis compound and dichlorothis compound conicet.gov.arresearchgate.net. This [4+3] character implies a significant interaction between the C1 of the diene, C6 of the diene, and the boron atom of the dienophile conicet.gov.arresearchgate.net.

The transformation from a [4+3] transition state to a [4+2] product occurs through a "conflict mechanism" where the C1 and B atoms compete to form a bond with C6 conicet.gov.arresearchgate.net. The C6–B interaction is present from early stages of the reaction and continues beyond the transition states, playing a key role in facilitating the formation of new σ-bonds conicet.gov.arresearchgate.net. The nature of the substituent on boron significantly impacts the activation energy and regioselectivity, influencing whether meta or para cycloadducts are favored conicet.gov.ar. Computational evaluation of asymmetric Diels-Alder reactions of vinylboranes with chiral dienes has also been performed, further demonstrating the utility of theoretical methods in understanding stereocontrol acs.org. The concept of bifurcating energy surfaces in cycloadditions, where a single transition state can lead to multiple products, and the role of dynamic effects in influencing selectivity, are relevant considerations in these complex reactions nih.gov.

Role of Lewis Acidity of Boron in Reactivity and Selectivity

The reactivity of vinylboranes is profoundly influenced by the inherent Lewis acidity of the boron atom. Boron, typically forming electron-deficient compounds with an incomplete octet, such as triorganoboranes, acts as a strong electrophile due to its vacant p-orbital. wikipedia.orgoaepublish.commdpi.com This electron deficiency makes the boron center in vinylboranes a potent Lewis acid, capable of accepting electron pairs from donor molecules. wikipedia.orgoaepublish.commdpi.com While trialkyl and triaryl derivatives are generally weakly Lewis acidic, primary and secondary hydrides, including those found in certain this compound derivatives, can exhibit stronger Lewis acidity. wikipedia.org

The Lewis acidity of boron in vinylboranes dictates their electrophilic character, which is crucial in various chemical transformations. For instance, in reactions with vinyl esters, tris(pentafluorophenyl)borane (B(C₆F₅)₃) undergoes electrophilic addition to the C=C bond, followed by proton transfer and elimination, leading to this compound products. acs.org The reactivity of organoboranes, including vinylboranes, is also evident in hydroboration reactions, where alkenes insert into B-H bonds with anti-Markovnikov stereochemistry. wikipedia.org The Lewis acidic nature of boron reagents enables them to act as sources of nucleophiles (R⁻) under basic conditions, facilitating transmetalation reactions, such as the Suzuki-Miyaura coupling. scholaris.ca

The nature of substituents attached to the boron atom significantly modulates its Lewis acidity and, consequently, the reactivity and selectivity of the this compound. Electron-withdrawing groups, such as halogens (e.g., in dihalovinylboranes), enhance the Lewis acidity of the boron center. rsc.orgrsc.orgacs.orgconicet.gov.ar This increased acidity can lead to higher reactivity in processes like Diels-Alder reactions. conicet.gov.ar Conversely, less electron-withdrawing substituents can reduce the partial positive charge on boron, thereby attenuating its Lewis acidity. rsc.org

In Diels-Alder reactions, the Lewis acidity of the boron substituent plays a role in controlling regioselectivity and stereoselectivity. Computational studies on vinylboranes have shown that while electronic effects can control regiochemistry for unhindered vinylboranes, steric effects tend to dominate for bulkier systems like vinyl-9-BBN. arkat-usa.org The reactivity of dienophiles in Diels-Alder reactions generally decreases in the order: this compound > dihalovinylboranes > dialkylvinylboranes ≈ vinyl boronic acid > vinylboronates > vinyl MIDA boronate ≈ vinyltrifluoroborate. conicet.gov.arnih.gov The endo-selectivity observed in some Diels-Alder reactions of vinylboranes is attributed to stronger secondary orbital interactions involving the boron atom. conicet.gov.arnih.gov

Lewis acidity is also critical in fluoride abstraction, where boranes like B(C₆F₅)₃ abstract fluoride to form fluoroborate anions. rsc.org The strength of the B-F bond formed is dependent on the borane's Lewis acidity, influencing the efficiency of fluoride transfer to electrophiles. rsc.org

Orbital Interactions and Electron Charge Density Distribution in Reactions

Understanding the orbital interactions and electron charge density distribution is fundamental to elucidating the mechanistic pathways and selectivity in reactions involving vinylboranes. In free this compound (H₂C=CH-BH₂), the highest occupied molecular orbital (HOMO) is fully bonding across the B-C-C unit and is analogous to the HOMO of an allyl cation. lookchem.comicourse.club Conversely, the lowest unoccupied molecular orbital (LUMO) of this compound exhibits bonding character between boron and C(1) and antibonding character between C(1) and C(2), a consequence of boron's lower electronegativity compared to carbon. lookchem.com The LUMO+1 is also analogous to that of an allyl cation. lookchem.com

These frontier molecular orbitals (FMOs) are critical in determining reactivity, particularly in cycloaddition reactions like the Diels-Alder (DA) reaction. Most Diels-Alder reactions involving vinylboranes are characterized as normal electron-demand reactions, primarily governed by the interaction between the HOMO of the diene and the LUMO of the dienophile (this compound). researchgate.net The LUMOs of vinylboranes typically have significant coefficients, indicating their electrophilic nature. researchgate.net The presence of halogen atoms attached to boron, as in halovinylboranes, can significantly lower the LUMO energy, thereby reducing the energy gap for the HOMO-diene/LUMO-dienophile interaction and enhancing reactivity. conicet.gov.ar

Computational studies employing Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) have provided detailed insights into electron charge density distribution in transition states (TSs). conicet.gov.arresearchgate.netrsc.org These analyses reveal the nature of bond formation and the evolution of topological properties along the reaction coordinate. For example, in Diels-Alder reactions of vinylboranes, the endo transition states of this compound often exhibit a high [4+3] character, while exo transition states and those of dimethylthis compound and dichlorothis compound tend to have a [4+2] character. researchgate.netrsc.orgrsc.org The [4+3] character is associated with a higher charge concentration between the diene and the dienophile, leading to greater stabilization. researchgate.netrsc.org The transition from a [4+3] to a [4+2] structure involves a "conflict mechanism" where the C1 and B atoms compete to attach to C6, with the C6-B interaction playing a key role in σ-bond formation. researchgate.netrsc.orgrsc.org

Secondary orbital interactions (SOIs) also play a role in selectivity. For instance, non-classical [4+3] SOIs between the boron atom and C1 (of the vinyl group) can account for observed endo-selectivity in some Diels-Alder reactions. arkat-usa.orgnih.gov Natural Bond Orbital (NBO) analysis is frequently used to investigate the electronic origins of torsional properties and other relevant electronic interactions in this compound complexes. researchgate.netconicet.gov.arnsf.gov

Catalyst Design Principles Based on Mechanistic Understanding

Mechanistic understanding of this compound reactivity, particularly concerning boron's Lewis acidity and orbital interactions, is paramount for designing and optimizing catalysts. The ability to tune the Lewis acidity of the boron center is a key design principle. This can be achieved by varying the substituents on boron, with electron-withdrawing groups increasing acidity and electron-donating groups decreasing it. rsc.orgrsc.orgacs.org For example, the transformation of a pendent -BPin (pinacolborane) to -BF₂ moiety in a ligand can lead to a significant increase in Lewis acidity (e.g., ~15x increase in acceptor number), which is not easily accessible via standard hydroboration routes. acs.org

Chiral boranes have emerged as a significant class of privileged catalysts in asymmetric reactions, offering advantages such as lower catalyst loading and easier access compared to some chiral transition metal catalysts. sioc-journal.cn The design of these catalysts often incorporates various chiral frameworks. sioc-journal.cn For instance, chiral N-protonated alkenyl oxazaborolidines have been used as dienophiles in stereoselective [4+2] cycloadditions of alkenylboranes and dienes. researchgate.net The understanding of how catalyst structure affects activity is crucial for designing more effective systems. nih.gov

Mechanistic insights have led to the development of novel catalytic systems, including:

Frustrated Lewis Pairs (FLPs): Sterically encumbered Lewis acids and bases, often involving boranes like B(C₆F₅)₃, are unable to form classical adducts but undergo unique reactivity, enabling metal-free activation of small molecules like H₂. rsc.orgrsc.org

Boronic Acid Catalysis: Boronic acids are widely used for the direct activation of hydroxyl-containing functional groups under mild conditions. mdpi.comualberta.ca Mechanistic studies have shown that in some cases, a hydronium boronate species, formed by condensation with co-catalysts like perfluoropinacol, is responsible for C-O activation via indirect Brønsted acid catalysis. ualberta.ca

Borinic Acid Catalysis: Diphenylborinic acid has been shown to catalyze the site-selective functionalization of diols, with mechanistic studies suggesting a tetracoordinate borinate complex as the key intermediate. scholaris.ca

Metal-Free Hydroboration: Tropylium salts, acting as organic oxidants and Lewis acids, have been used to promote metal-free hydroboration of alkynes, providing access to a broad range of vinylboranes. nih.govacs.org This mechanism involves hydride abstraction followed by in-situ counterion-activated substituent exchanges. nih.gov

Boron-Catalyzed Amidation: Boron compounds, including boric acid and boronic acids, effectively catalyze direct amide formation at lower temperatures. nih.govrsc.org Proposed mechanisms often involve acyloxyboron-based intermediates that act as mixed anhydrides, requiring at least three free coordination sites on boron for catalysis. nih.govrsc.org

Nickel-Catalyzed Hydroboration with Vinylboranes: Recent work has demonstrated a nickel-catalyzed diastereoselective hydroboration of olefins using a newly developed this compound reagent (CH₂=CH-BH₂L). rsc.org Mechanistic studies, including the isolation of a B-H-Ni bonded intermediate and DFT calculations, revealed a σ-coordination enabled oxidative metalation process where the C=C unit of the this compound plays a crucial role. rsc.org

The design of catalysts is increasingly guided by a detailed understanding of the electronic structure and reaction pathways, allowing for the development of highly active and selective systems for various transformations. ualberta.caresearchgate.net

Spectroscopic Characterization of Vinylborane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the molecular framework of vinylborane compounds. Through the analysis of different nuclei, particularly ¹H, ¹³C, and ¹¹B, and the application of two-dimensional techniques, a detailed picture of the connectivity and spatial arrangement of atoms can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical insights into the electronic environment and connectivity of protons within a molecule. libretexts.org For vinylboranes, the chemical shifts and coupling constants of the alkene protons are particularly diagnostic for determining the stereochemistry of the double bond.

The protons attached to the double bond, known as vinylic or alkenyl hydrogens, typically resonate in a specific region of the ¹H NMR spectrum. libretexts.org The movement of electrons in the pi bond of the carbon-carbon double bond creates a magnetic field that deshields the attached protons, causing them to appear at a lower field (higher chemical shift) than protons on saturated carbons. libretexts.orglibretexts.org

The stereochemical arrangement of substituents around the double bond, whether cis (Z) or trans (E), significantly influences the coupling constant (J-coupling) between the vinylic protons. This through-bond scalar coupling is a powerful tool for stereochemical assignment.

trans-Vinylboranes : In trans or E-isomers, the vinylic protons are on opposite sides of the double bond. This arrangement typically results in a larger ³JHH coupling constant, generally in the range of 17-18 Hz. For example, the E-vinylborane derived from the hydroboration of 1-pentyne with 9-BBN showed vinylic signals with a coupling constant of ³JHH = 17.4 Hz. rsc.org

cis-Vinylboranes : In cis or Z-isomers, the vinylic protons are on the same side of the double bond, leading to a smaller ³JHH coupling constant, typically around 11-14 Hz. For instance, the reaction of 4-ethynyltoluene with B(C₆F₅)₃ produced a Z-vinyl borane with two doublets in the ¹H NMR spectrum at 6.79 ppm and 6.62 ppm, exhibiting a coupling constant of ³JHH = 14.4 Hz. rsc.org Another example shows a cis-vinylborane with vinyl resonances at 6.70 ppm and 6.65 ppm with coupling constants of ³JHH = 14.55 Hz and 14.92 Hz, respectively. rsc.org

The presence of diastereotopic protons in certain this compound structures can also be revealed by ¹H NMR spectroscopy. Diastereotopic protons are chemically non-equivalent and will exhibit distinct chemical shifts, providing further structural information.

Table 1: Representative ¹H NMR Data for this compound Stereoisomers

| Compound/Reaction System | Stereochemistry | Vinylic Proton Signals (ppm) | Coupling Constant (³JHH, Hz) |

| E-vinylborane from 1-pentyne and 9-BBN | trans (E) | 6.01 (d), 4.74 (dt) | 17.4 |

| Z-vinyl borane from 4-ethynyltoluene and B(C₆F₅)₃ | cis (Z) | 6.79 (d), 6.62 (d) | 14.4 |

| cis-vinylborane from [NBu₄][HB(C₆F₅)₃] and 4-ethynyltoluene | cis (Z) | 6.70 (d), 6.65 (d) | 14.55, 14.92 |

| trans-hydroboration product of 1-pentyne | trans | 5.96 (d), 5.59 (pseudo quintet) | 13.20 |

This table presents selected ¹H NMR data from research findings to illustrate the correlation between coupling constants and the stereochemistry of vinylboranes. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of organic molecules, including vinylboranes. numberanalytics.com It provides direct information about the number and electronic environment of carbon atoms in a molecule. bhu.ac.in